molecular formula C14H11ClN2O B13758163 5-Chloro-1-methyl-3-phenyl-1H-indazole 2-oxide

5-Chloro-1-methyl-3-phenyl-1H-indazole 2-oxide

Cat. No.: B13758163
M. Wt: 258.70 g/mol
InChI Key: XRCMIXAJAHEQRX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-methyl-3-phenyl-1H-indazole 2-oxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,3-dicarbonyl compounds with phenylhydrazine in the presence of a catalyst such as iodine . The reaction proceeds through the formation of a pyrazole intermediate, which undergoes further cyclization to yield the indazole structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-methyl-3-phenyl-1H-indazole 2-oxide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted indazole derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-3-phenyl-1H-indazole: Lacks the chlorine atom at the 5-position.

    5-Chloro-1H-indazole: Lacks the methyl and phenyl groups.

    3-Phenyl-1H-indazole: Lacks the chlorine and methyl groups.

Uniqueness

5-Chloro-1-methyl-3-phenyl-1H-indazole 2-oxide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H11ClN2O

Molecular Weight

258.70 g/mol

IUPAC Name

5-chloro-1-methyl-2-oxido-3-phenylindazol-2-ium

InChI

InChI=1S/C14H11ClN2O/c1-16-13-8-7-11(15)9-12(13)14(17(16)18)10-5-3-2-4-6-10/h2-9H,1H3

InChI Key

XRCMIXAJAHEQRX-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)C(=[N+]1[O-])C3=CC=CC=C3

Origin of Product

United States

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